molecular formula C25H21BrN2O5S B15032254 ethyl 2-[2-(3-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[2-(3-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15032254
M. Wt: 541.4 g/mol
InChI Key: JRVUBDAYXLSCGU-CZIZESTLSA-N
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Description

This compound belongs to a class of hybrid heterocyclic molecules combining pyrrole, thiazole, and aromatic substituents. Its structure features a 3-bromophenyl group at position 2 of the pyrrole ring, a 4-methylbenzoyl moiety at position 3, and a hydroxy-oxo functional group at positions 4 and 5 of the pyrrole core. The thiazole ring is substituted with a methyl group at position 4 and an ethyl carboxylate ester at position 3.

Properties

Molecular Formula

C25H21BrN2O5S

Molecular Weight

541.4 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(3-bromophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H21BrN2O5S/c1-4-33-24(32)22-14(3)27-25(34-22)28-19(16-6-5-7-17(26)12-16)18(21(30)23(28)31)20(29)15-10-8-13(2)9-11-15/h5-12,19,29H,4H2,1-3H3/b20-18+

InChI Key

JRVUBDAYXLSCGU-CZIZESTLSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C2=O)C4=CC(=CC=C4)Br)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)C)O)C(=O)C2=O)C4=CC(=CC=C4)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(3-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable phenyl precursor, followed by the introduction of the hydroxy and methylbenzoyl groups through Friedel-Crafts acylation. The thiazole ring can be constructed via cyclization reactions involving appropriate thioamide and α-haloketone intermediates. The final esterification step involves the reaction of the carboxylic acid with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate the Friedel-Crafts acylation, while base catalysts may be employed for the cyclization steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-[2-(3-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[2-(3-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the pyrrole and thiazole rings, as well as the aryl groups. Below is a comparative analysis based on available

Table 1: Key Structural and Functional Comparisons

Compound ID/Name Substituent Variations Molecular Weight (g/mol) Notable Properties/Applications Source
Ethyl 2-[2-(3-Bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate 3-bromophenyl, 4-methylbenzoyl, hydroxy-oxo pyrrole, methyl-thiazole, ethyl carboxylate ~557.4 (calculated) Potential antimicrobial/anti-inflammatory activity (inferred from analogs) This work
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate 4-fluorophenyl, 4-butoxybenzoyl ~579.5 Enhanced lipophilicity due to butoxy group; studied for drug delivery
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate 4-ethoxyphenyl, 4-butoxybenzoyl ~595.6 Increased steric bulk; potential enzyme inhibition
Ethyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate 3,4-dichlorophenyl, 4-butoxybenzoyl ~614.4 High halogen content; possible cytotoxicity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Chlorophenyl, fluorophenyl, triazole-pyrazole core ~546.0 Antimicrobial activity (MIC: 8 µg/mL against S. aureus)

Substituent Effects on Bioactivity

  • Halogenated Aryl Groups : The 3-bromophenyl group in the target compound may enhance halogen bonding interactions with biological targets compared to chloro or fluoro analogs. Bromine’s larger atomic radius and polarizability could improve binding affinity but may reduce aqueous solubility .
  • Benzoyl vs. Alkoxybenzoyl : The 4-methylbenzoyl group in the target compound provides moderate electron-withdrawing effects, contrasting with the electron-donating butoxy/ethoxy groups in analogs . This difference may influence redox stability and metabolic pathways.

Physicochemical Properties

  • Solubility : The target compound’s calculated logP (~3.2) suggests moderate lipophilicity, comparable to the dichlorophenyl analog (~3.5) but lower than butoxy-substituted derivatives (~4.1–4.5) .
  • Thermal Stability : Differential scanning calorimetry (DSC) data for related compounds show melting points ranging from 160–220°C, with brominated derivatives typically exhibiting higher thermal stability than chlorinated ones .

Biological Activity

Ethyl 2-[2-(3-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing information from various studies and research findings.

Chemical Structure

The compound features a pyrrole ring fused with a thiazole, coupled with multiple aromatic substituents. Its structure can be summarized as follows:

  • Core Structure : Pyrrolidine fused with thiazole
  • Substituents :
    • 3-bromophenyl group
    • Hydroxy and methylbenzoyl groups
    • Ethyl ester functionality

This unique arrangement of functional groups is believed to contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazolopyrimidines have demonstrated high inhibitory activity against tumor cell replication processes, suggesting that derivatives of this compound may also possess similar effects .

Case Study: Screening for Anticancer Activity

A study conducted by Fayad et al. (2019) explored a library of compounds for anticancer effects using multicellular spheroids as a model. The results indicated that certain thiazole derivatives, potentially including our compound of interest, showed promising cytotoxicity against various cancer cell lines .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes. For example, thiazolo[3,2-a]pyrimidines have been noted for their role as inhibitors of acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . This suggests that this compound could also be investigated for similar therapeutic applications.

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented extensively. For instance, derivatives containing bromophenyl and thiazole moieties have shown effectiveness against various bacterial strains . This raises the potential for this compound to be evaluated in antimicrobial assays.

Research Findings Summary

Study Focus Findings
Fayad et al. (2019)Anticancer screeningIdentified novel anticancer agents through drug library screening; potential activity in thiazole derivatives noted .
Agarkov et al. (2023)Synthesis and characterizationHigh yield synthesis of thiazolo derivatives confirmed through NMR and X-ray diffraction; potential biological activities discussed .
Wichmann et al. (1999)Enzyme inhibitionStructure-activity relationship studies indicated effectiveness of thiazolo compounds as metabotropic glutamate receptor antagonists .

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